2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide
Description
The compound 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide (CAS: 877656-70-7) is a benzofuropyrimidine derivative with the molecular formula C24H17N3O4 and a molecular weight of 411.42 g/mol . Its structure features a fused benzofuran-pyrimidine core substituted with two keto groups (2,4-dioxo) and a phenyl group at position 3. This compound is part of a broader class of heterocyclic molecules studied for applications in medicinal chemistry and materials science.
Properties
CAS No. |
877656-70-7 |
|---|---|
Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.417 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H17N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28) |
InChI Key |
AOKUGVUGXJJNMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring, which can be done by reacting the benzofuran derivative with suitable nitriles or amidines under high-temperature conditions.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo structure, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxylated derivatives. Substitution reactions would result in various substituted benzofuran derivatives.
Scientific Research Applications
2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Research Findings
Biological Activity: The target compound’s benzofuropyrimidine core may enhance binding to enzymes like reverse transcriptase or kinases due to its planar fused-ring system, which facilitates π-π interactions . 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives exhibit potent SIRT2 inhibition (IC50 < 1 μM) and anticancer activity by increasing α-tubulin acetylation .
Synthetic Accessibility: Benzofuropyrimidines are synthesized via cyclocondensation reactions, as seen in the synthesis of related compounds (e.g., Example 53 in ). The target compound’s dioxo groups may require oxidative steps, increasing synthetic complexity compared to thio- or amino-substituted analogues .
Material Science Applications: Benzofuropyrimidine dicarbonitrile derivatives (e.g., from ) are used in organic electroluminescent devices.
Pharmacokinetic Properties :
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activities, particularly focusing on its anticancer properties.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 391.4 g/mol. The IUPAC name provides insight into its structural complexity, which features a benzofuro-pyrimidine core that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |
| InChI Key | UXCRCBDWUCXCOQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) and optimizing the compound for enhanced biological activity.
Anticancer Activity
Recent studies have highlighted the potential of similar compounds in exhibiting anticancer properties. For instance, derivatives of quinazoline and pyrimidine have shown significant cytotoxic effects against various cancer cell lines, including HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cells. The IC50 values from these studies are indicative of the compound's efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 4.47 |
| Compound A | MCF-7 | 7.55 |
| Compound B | HepG2 | 17.7 |
These findings suggest a promising anticancer profile for compounds structurally related to 2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide , warranting further investigation into its specific mechanisms of action.
The mechanisms by which these compounds exert their biological effects can include:
- Inhibition of Key Enzymes: Many derivatives have been shown to inhibit enzymes such as Hsp90 and Topoisomerase II, which are critical in cancer cell proliferation.
- Induction of Apoptosis: Flow cytometric analyses have demonstrated that these compounds can induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage.
Case Studies
Several studies have documented the biological activities of related compounds:
- Quinazoline Derivatives: A study reported that a series of quinazoline derivatives exhibited potent anticancer activity with IC50 values in the low micromolar range against various cancer cell lines .
- Pyrimidine Analogues: Another research highlighted pyrimidine-based compounds showing significant cytotoxicity against liver and breast cancer cells, indicating a potential therapeutic application for similar structures .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide, and how are they determined experimentally?
- Methodology : Use spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Molecular weight and formula can be confirmed via high-resolution mass spectrometry (HRMS). For analogs like benzofuropyrimidine derivatives, solubility and logP values are often determined using shake-flask or HPLC-based methods .
- Note : Computational tools (e.g., ChemAxon, ACD/Labs) can predict properties like logP and pKa, but experimental validation is critical for accuracy.
Q. What synthetic routes are commonly employed for benzofuropyrimidine-acetamide derivatives, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of phenyl groups with heterocyclic cores (e.g., benzofuran) under acid catalysis.
- Step 2 : Introduction of acetamide moieties via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).
- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. For example, microwave-assisted synthesis ( ) reduces reaction time from hours to minutes .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate the compound’s in vitro bioactivity against cancer cell lines?
- Experimental Design :
- Cell Lines : Use panels of cell lines (e.g., MCF-7, HeLa) with varying receptor expression to assess selectivity.
- Dosing : Test logarithmic concentrations (e.g., 1 nM–100 µM) over 48–72 hours. Include positive controls (e.g., doxorubicin) and vehicle controls.
- Assays : Measure viability via MTT or resazurin assays. For mechanistic studies, combine with flow cytometry (apoptosis) and Western blotting (pathway analysis) .
Q. How can contradictory data in pharmacokinetic (PK) studies of benzofuropyrimidine derivatives be resolved?
- Methodology :
- In Vivo vs. In Vitro Discrepancies : Compare metabolic stability in liver microsomes (e.g., human vs. rodent) to identify species-specific differences.
- Bioavailability Issues : Use formulation strategies (e.g., nanoencapsulation) to enhance solubility, as seen in analogs like AZD8931 ( ).
- Orthogonal Assays : Validate findings using LC-MS/MS for plasma concentration and PET imaging for tissue distribution .
Q. What computational strategies predict the environmental fate and ecotoxicological risks of this compound?
- Methodology :
- QSAR Models : Predict biodegradation (e.g., BIOWIN) and toxicity (e.g., ECOSAR) using software like EPI Suite.
- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) to assess persistence.
- In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) identify potential toxic metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for structurally similar compounds?
- Root Causes : Variability may arise from assay conditions (e.g., serum concentration in cell media), cell passage number, or compound stability.
- Resolution :
- Standardization : Follow guidelines like the NIH Assay Guidance Manual for reproducibility.
- Inter-laboratory Collaboration : Share compound batches and protocols to minimize batch-to-batch variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
